

Toxicological Profile of Disparlure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Disparlure, the synthetic sex pheromone of the spongy moth (Lymantria dispar), is a critical tool in integrated pest management programs for this invasive species. Its toxicological profile is characterized by low acute toxicity to mammals, birds, and aquatic organisms. However, a significant lack of data exists for sub-chronic, chronic, reproductive, and developmental effects, precluding a complete risk assessment for long-term exposures.

Acute Toxicity

Disparlure exhibits low acute toxicity across various tested species, including mammals, birds, and aquatic invertebrates and fish.[1][2]

Mammalian Toxicity

Acute toxicity studies in mammals indicate a low order of toxicity for **disparlure**.

Table 1: Acute Toxicity of **Disparlure** in Mammals

Species	Route	Endpoint	Value (mg/kg bw)	Reference
Rat	Oral	LD50	>34,600	[3]
Rat	Inhalation	LC50 (1-hour)	>5.0 mg/L air	[1]
Rabbit	Dermal	LD50	>2,025	[1]



In an acute dermal toxicity study using New Zealand rabbits, undiluted **disparlure** applied at 2,025 mg/kg caused local skin reactions, including dryness, flaking, hemorrhaging, and fissures after 7 days, with no mortalities observed.[1] An eye irritation study in rabbits classified **disparlure** as a non-irritant.[1]

Avian Toxicity

Studies on avian species also demonstrate low acute toxicity.

Table 2: Acute Toxicity of **Disparlure** in Avian Species

Species	Route	Endpoint	Value	Reference
Bobwhite Quail	Oral (gavage)	LD50	>2510 mg/kg	[1][2]
Bobwhite Quail Chicks	Dietary (5 days)	LC50	>5000 ppm	[2]

Aquatic Toxicity

The low water solubility of **disparlure** is a significant factor in its limited toxicity to aquatic organisms.[1] While several studies have been conducted, the reported nominal concentrations often exceed the water solubility of **disparlure**, making interpretation of the results complex.[1]

Table 3: Acute Toxicity of **Disparlure** in Aquatic Species



Species	Endpoint	Value	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	Data referenced but specific value not available in public documents	[1]
Bluegill Sunfish (Lepomis macrochirus)	96-hour LC50	Data referenced but specific value not available in public documents	[1]
Water Flea (Daphnia magna)	48-hour EC50	Data from multiple studies referenced but specific values not available in public documents	[1]
Eastern Oyster (Crassostrea virginica)	96-hour EC50	Data referenced but specific value not available in public documents	[1]

Sub-chronic and Chronic Toxicity

Data Gap: There is a significant lack of information regarding the toxicity of **disparlure** from sub-chronic or chronic exposures. No studies investigating these endpoints in mammals or other species were located in the available literature.[1] This data gap is a key uncertainty in the overall risk characterization for long-term exposure to **disparlure**.[1]

Reproductive and Developmental Toxicity

Data Gap: Similar to sub-chronic and chronic toxicity, no studies investigating the reproductive or teratogenic effects of **disparlure** in mammals have been identified.[1]

Genotoxicity

A single study investigated the mutagenic potential of **disparlure**.



Table 4: Genotoxicity of Disparlure

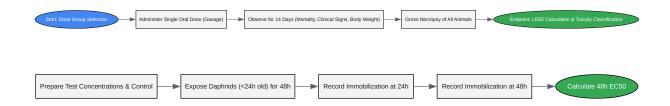
Assay	Test System	Metabolic Activation	Result	Reference
Bacterial	Salmonella			
Reverse	typhimurium,	With and Without	Non-mutagenic	[1]
Mutation Assay	Escherichia coli			

Experimental Protocols

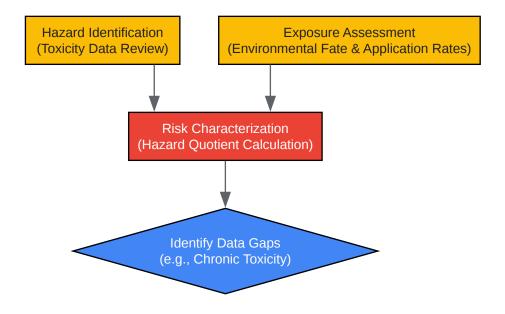
The toxicological studies on **disparlure** have generally followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - Mammalian

The acute oral toxicity of **disparlure** in rats was likely determined following a protocol similar to OECD Guideline 423 (Acute Toxic Class Method). This method involves the administration of the test substance by gavage to a small group of animals at one of a series of fixed dose levels. The animals are observed for mortality and clinical signs of toxicity for a defined period, typically 14 days.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fs.usda.gov [fs.usda.gov]
- 2. agr.wa.gov [agr.wa.gov]
- 3. disparlure | CAS#:29804-22-6 | Chemsrc [chemsrc.com]
- To cite this document: BenchChem. [Toxicological Profile of Disparlure: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670770#toxicological-profile-of-disparlure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com